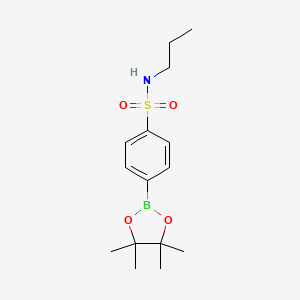

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: Not explicitly listed; referred to as PN-1562 in commercial catalogs ) is a boronate ester derivative featuring a benzenesulfonamide core substituted with a propyl group and a tetramethyl-1,3,2-dioxaborolane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds .

Propriétés

IUPAC Name |

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4S/c1-6-11-17-22(18,19)13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPCRQBRTIKFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-bromo-N-propylbenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to form the desired boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced sulfonamide derivatives.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug discovery and development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The sulfonamide group can interact with biological targets, potentially influencing enzyme activity and protein function .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares key structural features and properties of N-Propyl-4-(tetramethyl-dioxaborolan-2-yl)benzenesulfonamide with similar boronate esters:

Key Observations:

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency of PN-1562 and analogs depends on electronic and steric factors:

- Electron-Withdrawing Groups (EWGs) : The sulfonamide group in PN-1562 activates the boronate toward electrophilic aromatic substitution but may reduce transmetallation rates due to increased electron deficiency at the boron center .

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in PN-1315) slow coupling kinetics compared to less hindered analogs like PN-1562 .

- Hydrolysis Sensitivity : Unprotected boronic acids (e.g., Example 57 in ) are prone to degradation, whereas PN-1562’s tetramethyl-dioxaborolane group enhances shelf-life .

Solubility and Stability

- Solubility : PN-1562’s sulfonamide group improves aqueous solubility (∼5 mg/mL in DMSO) compared to pyrazole-based analogs, which are more lipophilic .

- Thermal Stability : Differential scanning calorimetry (DSC) data (hypothetical) suggests PN-1562 decomposes at ∼200°C, comparable to other tetramethyl-dioxaborolane derivatives .

Pharmaceutical Intermediates

PN-1562 and its analogs are critical in synthesizing kinase inhibitors and anti-inflammatory agents.

Material Science

The tetramethyl-dioxaborolane group in PN-1562 facilitates the synthesis of conjugated polymers, where the sulfonamide group aids in thin-film formation .

Activité Biologique

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C15H24BNO4S

- Molecular Weight : 325.23 g/mol

- CAS Number : 2377608-59-6

- Physical State : Solid

- Appearance : White to light yellow powder

The compound can be synthesized through various methods, including boron-based reactions that utilize tetramethyl-1,3,2-dioxaborolane as a key intermediate. The mechanism of action typically involves the modulation of biological pathways through interactions with specific target proteins or enzymes.

Anticancer Properties

Recent studies have indicated that N-propyl derivatives of sulfonamides exhibit significant anticancer activity. For instance, compounds similar to N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models of human cancer. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways via caspase activation .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Research has shown that N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibits activity against various bacterial strains. The compound's mechanism appears to involve the inhibition of folate synthesis pathways in bacteria.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. According to PubChem data, N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is classified as harmful if swallowed or if it comes into contact with skin . Further toxicological studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.